molecular formula C13H8F5N3O2S B1448567 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid CAS No. 1823183-52-3

2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid

Cat. No.: B1448567
CAS No.: 1823183-52-3
M. Wt: 365.28 g/mol
InChI Key: SVTBUCPMWTUMLO-UHFFFAOYSA-N
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Description

The compound contains several interesting groups, including a pyrimidine ring, a pyridine ring, and multiple fluorine atoms. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The compound contains a pyrimidine ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule. The presence of multiple fluorine atoms could also affect the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrimidine and pyridine rings, as well as the fluorine atoms. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound highly electronegative, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis Techniques : The synthesis of related compounds, such as 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, involves complex processes including hydrogenation, N-alkylation, and coupling reactions (Vaid et al., 2012).

  • Development of Antagonists : Certain derivatives, like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent antagonists for specific receptors, with potential applications in treating conditions like osteoporosis (Coleman et al., 2004).

Potential Therapeutic Applications

  • Anticancer Properties : Some fluorinated derivatives, such as Novel Fluoro Substituted Benzo[b]pyran, exhibit anticancer activity, suggesting potential therapeutic applications in treating lung cancer and other types of cancer (Hammam et al., 2005).

  • Antimicrobial Activity : Derivatives like 2-[4-(Substituted Benzylidenamino)-5-(Substituted Phenoxymethyl)-4H-1,2,4-Triazol-3-yl thio] Acetic Acid show antimicrobial activity against various pathogens, suggesting their utility in developing new antimicrobial agents (Hunashal et al., 2012).

Chemical Properties and Analysis

  • Crystal Structure Analysis : Studies like the crystal structure analysis of fluroxypyr provide insights into the molecular arrangement and bonding, crucial for understanding the chemical properties and potential applications of these compounds (Park et al., 2016).

  • Luminescence in Heterocyclic Compounds : Research on compounds like pyridylthiazoles, which have similar structural features, reveals significant luminescence properties. These findings can inform the development of materials for metal sensing and laser dyes (Grummt et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its reactivity and physical properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5N3O2S/c1-5-9(15)12(24-4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBUCPMWTUMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Reactant of Route 2
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Reactant of Route 3
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Reactant of Route 4
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Reactant of Route 5
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid

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